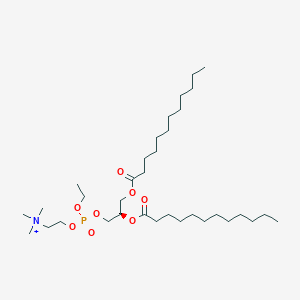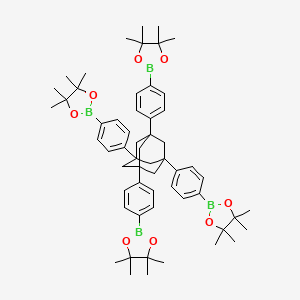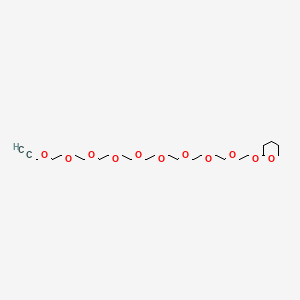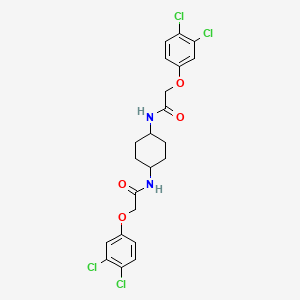
trans-2-Hexadecenoyl-L-carnitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Hexadecenoyl-L-carnitine: is an endogenous metabolite found in urine. It is a derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The compound has the molecular formula C23H43NO4 and a molecular weight of 397.59 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-Hexadecenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-hexadecenoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods:
化学反応の分析
Types of Reactions
Oxidation: trans-2-Hexadecenoyl-L-carnitine can undergo oxidation reactions, particularly at the double bond in the hexadecenoic acid moiety.
Reduction: The compound can be reduced to its saturated counterpart, hexadecanoyl-L-carnitine.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products include epoxides or diols.
Reduction: The major product is hexadecanoyl-L-carnitine.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
作用機序
Mechanism: : trans-2-Hexadecenoyl-L-carnitine facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from coenzyme A to L-carnitine .
Molecular Targets and Pathways
Carnitine acyltransferase: Enzymes involved in the transport of fatty acids.
β-oxidation pathway: The metabolic pathway where fatty acids are broken down to generate acetyl-CoA, NADH, and FADH2
類似化合物との比較
Similar Compounds
Hexadecanoyl-L-carnitine: The saturated counterpart of trans-2-Hexadecenoyl-L-carnitine.
trans-2-Octenoyl-L-carnitine: A shorter-chain analog with similar metabolic functions
Uniqueness: : this compound is unique due to its specific role in the transport and metabolism of long-chain unsaturated fatty acids. Its structure allows for specific interactions with enzymes involved in fatty acid oxidation, making it a valuable compound for studying metabolic processes .
特性
分子式 |
C23H43NO4 |
|---|---|
分子量 |
397.6 g/mol |
IUPAC名 |
(3R)-3-[(E)-hexadec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h17-18,21H,5-16,19-20H2,1-4H3/b18-17+/t21-/m1/s1 |
InChIキー |
SOYNLLDADLOGAM-RURFIKTLSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)


![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)
![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)

![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)


![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

